molecular formula C17H21ClN4O B13727649 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride CAS No. 3519-93-5

4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride

Cat. No.: B13727649
CAS No.: 3519-93-5
M. Wt: 332.8 g/mol
InChI Key: ZAAUWZNIKBIMOK-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone derivatives typically involves the condensation of anthranilic acid derivatives with amines or amides. The specific synthetic route for this compound may involve:

    Condensation Reaction: Anthranilic acid derivative reacts with 2-(dimethylamino)ethylamine and 3-pyridinecarboxaldehyde under acidic or basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the quinazolinone ring.

    Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions may target the quinazolinone ring or the pyridine moiety.

    Substitution: Substitution reactions can occur at various positions on the quinazolinone or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may lead to dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: May interact with various biological receptors.

Medicine

    Therapeutic Agents: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Drug Development: Used as a lead compound in drug discovery programs.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: Incorporated into formulations for therapeutic use.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibits enzymes by binding to their active sites.

    Receptor Modulation: Modulates receptor activity by binding to receptor sites.

    Signal Transduction Pathways: Affects cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Quinazolinone: Basic structure with various substitutions.

    2,3-Dihydroquinazolinone: Lacks the pyridine moiety.

    Pyridine Derivatives: Compounds with similar pyridine structures.

Uniqueness

The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride lies in its specific substitution pattern, which may confer unique biological activities and therapeutic potential.

Properties

CAS No.

3519-93-5

Molecular Formula

C17H21ClN4O

Molecular Weight

332.8 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-pyridin-3-yl-2H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C17H20N4O.ClH/c1-19(2)10-11-20-13-21(14-6-5-9-18-12-14)17(22)15-7-3-4-8-16(15)20;/h3-9,12H,10-11,13H2,1-2H3;1H

InChI Key

ZAAUWZNIKBIMOK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CN(C(=O)C2=CC=CC=C21)C3=CN=CC=C3.Cl

Origin of Product

United States

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